

Penicillium thymicola: A Promising Source of the Bioactive Polyketide Pyranonigrin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyranonigrin A*

Cat. No.: B1679899

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonigrin A, a polyketide-nonribosomal peptide hybrid metabolite, has garnered significant interest within the scientific community due to its notable antioxidant properties. Originally identified from *Aspergillus niger*, recent genomic studies have unveiled *Penicillium thymicola* as a potent producer of this valuable compound. This technical guide provides a comprehensive overview of *Penicillium thymicola* as a source of **Pyranonigrin A**, detailing its biosynthesis, cultivation, extraction, purification, and analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product discovery and drug development.

Introduction

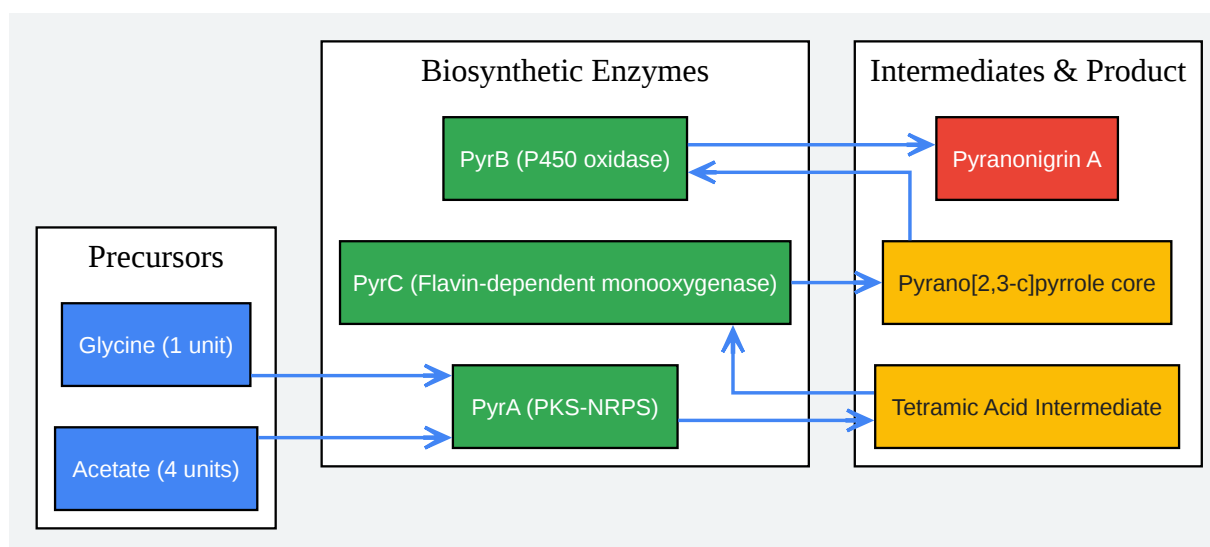
Fungi are a rich and diverse source of secondary metabolites with a wide range of biological activities. Among these, *Penicillium thymicola*, a plant endophytic fungus, has emerged as a significant producer of **Pyranonigrin A**.^[1] This compound belongs to the pyranonigrin family, which is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.^[1] The antioxidant activity of **Pyranonigrin A** makes it a compelling candidate for further investigation in various therapeutic areas. This guide offers a detailed exploration of the methodologies and scientific understanding surrounding the production of **Pyranonigrin A** from *P. thymicola*.

Biosynthesis of Pyranonigrin A in *Penicillium thymicola*

The production of **Pyranonigrin A** in *P. thymicola* is governed by a specific biosynthetic gene cluster (BGC).[2] Isotope labeling studies have shown that the backbone of **Pyranonigrin A** is derived from four acetate units and one glycine unit, indicating the involvement of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) hybrid enzyme.[1]

The key enzymes encoded by the pyr gene cluster and their proposed roles in the biosynthetic pathway are:

- **PyrA (PKS-NRPS)**: A hybrid enzyme that synthesizes a tetramic acid intermediate from acetate and glycine precursors.[1]
- **PyrC (Flavin-dependent monooxygenase)**: This enzyme is proposed to catalyze an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.[1]
- **PyrB (Cytochrome P450 oxidase)**: Believed to be responsible for the final tailoring steps of dehydrogenation and hydroxylation to yield **Pyranonigrin A**. [1][2]



[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **Pyranonigrin A** in *P. thymicola*.

Experimental Protocols

This section provides detailed methodologies for the cultivation of *Penicillium thymicola* and the subsequent isolation and purification of **Pyranonigrin A**.

Fungal Strain and Culture Conditions

- Fungal Strain: *Penicillium thymicola* IBT 5891.[1]
- Inoculum Preparation:
 - Grow *P. thymicola* on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.
 - Harvest spores by flooding the plate with sterile 0.85% saline solution containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
 - Filter the spore suspension through sterile glass wool to remove mycelial fragments.
 - Adjust the spore concentration to approximately 1×10^7 spores/mL using a hemocytometer.
- Submerged Fermentation:
 - Prepare a suitable liquid medium. While the original study mentions an "alantrypinone production medium," a standard fungal medium such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth can be used as a base.
 - Supplement the chosen medium with starch to enhance **Pyranonigrin A** production.[1]
 - Inoculate 100 mL of the sterile medium in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.
 - Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 7-14 days.

Extraction of Pyranonigrin A

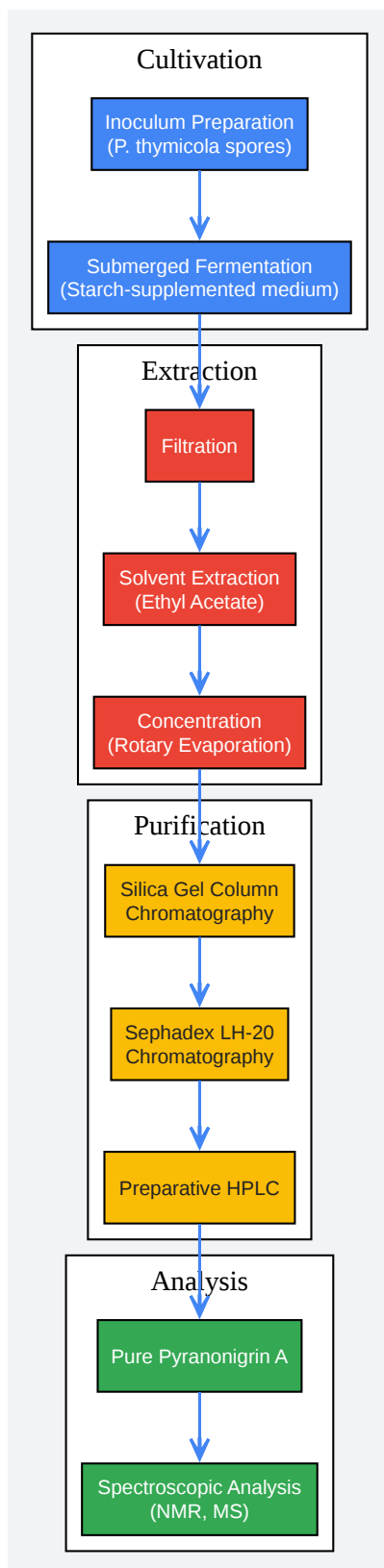
- After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation.

- Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Pyranonigrin A

- Silica Gel Column Chromatography:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
 - Adsorb the dissolved extract onto a small amount of silica gel.
 - Prepare a silica gel column packed in a non-polar solvent such as hexane or petroleum ether.
 - Load the adsorbed sample onto the top of the column.
 - Elute the column with a stepwise gradient of increasing polarity, for example, from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate, and then to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
 - Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
 - Pool the fractions containing **Pyranonigrin A** based on the TLC profile.
- Size-Exclusion Chromatography:
 - Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to remove impurities of different molecular sizes.
- High-Performance Liquid Chromatography (HPLC):

- Perform final purification using a preparative or semi-preparative reverse-phase HPLC system (e.g., C18 column).
- Use a gradient of methanol and water or acetonitrile and water as the mobile phase.
- Monitor the elution at the UV absorbance maximum of **Pyranonigrin A**.
- Collect the peak corresponding to **Pyranonigrin A** and concentrate to obtain the pure compound.



[Click to download full resolution via product page](#)

General experimental workflow for the production and purification of **Pyranonigrin A**.

Quantitative Data

The production of **Pyranonigrin A** from *Penicillium thymicola* is significantly influenced by the culture conditions. The following table summarizes the reported yield under specific conditions. Further optimization of media composition, temperature, pH, and aeration could potentially lead to higher yields.

Fungal Strain	Culture Medium	Incubation Time	Yield of Pyranonigrin A	Reference
Penicillium thymicola IBT 5891	Alantrypinone production medium + Starch	Not specified	3 mg/L	[1]
Aspergillus nidulans (heterologous host)	-	4 days	0.1 mg/L	[1]

Analytical Characterization

The structural elucidation and confirmation of **Pyranonigrin A** are typically performed using a combination of spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile/water or methanol/water is commonly employed.
- Mass Spectrometry (MS): Provides information on the molecular weight of the compound. **Pyranonigrin A** has a molecular weight of 223 g/mol .[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and stereochemistry of **Pyranonigrin A**. [1]

Conclusion

Penicillium thymicola represents a valuable and readily accessible source for the production of the antioxidant compound **Pyranonigrin A**. The identification of its biosynthetic gene cluster

opens avenues for genetic engineering and synthetic biology approaches to enhance production yields. The experimental protocols outlined in this guide provide a solid foundation for researchers to cultivate *P. thymicola*, and to isolate and purify **Pyranonigrin A** for further biological and pharmacological evaluation. Continued research into the optimization of fermentation conditions and the exploration of the full therapeutic potential of **Pyranonigrin A** is highly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in *Penicillium thymicola* IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Penicillium thymicola: A Promising Source of the Bioactive Polyketide Pyranonigrin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679899#penicillium-thymicola-as-a-source-of-pyranonigrin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com